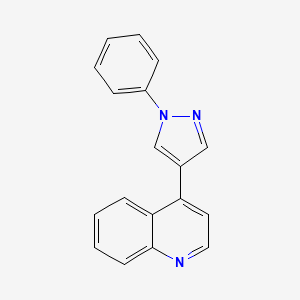

4-(1-Phenyl-1H-pyrazol-4-YL)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H13N3 |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

4-(1-phenylpyrazol-4-yl)quinoline |

InChI |

InChI=1S/C18H13N3/c1-2-6-15(7-3-1)21-13-14(12-20-21)16-10-11-19-18-9-5-4-8-17(16)18/h1-13H |

InChI Key |

GLJRDKAYQYOCDN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C3=CC=NC4=CC=CC=C34 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Phenyl 1h Pyrazol 4 Yl Quinoline and Analogues

Strategic Disconnections and Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(1-phenyl-1H-pyrazol-4-yl)quinoline reveals several logical bond disconnections that form the basis for plausible synthetic routes. The most common strategies involve disconnecting the bond between the quinoline (B57606) and pyrazole (B372694) rings or dissecting one of the heterocyclic rings while the other remains intact as a key intermediate.

One primary disconnection strategy involves breaking the C4-C4' bond between the quinoline and pyrazole moieties. This approach suggests a convergent synthesis where pre-functionalized quinoline and pyrazole precursors are coupled. For instance, a 4-haloquinoline could be coupled with a pyrazol-4-ylboronic acid or a pyrazol-4-ylstannane derivative via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

Alternatively, a retrosynthetic approach can involve the formation of one of the heterocyclic rings onto the other pre-existing ring. For example, the quinoline ring can be constructed from a precursor already bearing the pyrazole substituent. This would involve well-established quinoline syntheses, such as the Friedländer or Pfitzinger reactions, using a starting material that incorporates the 1-phenyl-1H-pyrazol-4-yl group. Conversely, the pyrazole ring can be formed from a quinoline-containing precursor, for example, through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound attached to the quinoline core.

Classical and Modern Approaches to Quinoline Core Functionalization

The functionalization of the quinoline core, particularly at the C4-position, is a cornerstone in the synthesis of the target compound and its analogues. Both classical and modern synthetic methods are employed to achieve this.

The Pfitzinger reaction is a powerful tool for the synthesis of quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgdoi.orgresearchgate.net The reaction proceeds through the opening of the isatin ring to form an α-keto-acid, which then condenses with the carbonyl compound and cyclizes to form the quinoline ring. wikipedia.org This method is particularly useful for introducing substituents at various positions of the quinoline ring, including the C4-position, by choosing the appropriate carbonyl partner. For the synthesis of analogues of the target compound, a ketone bearing the desired pyrazole moiety could be condensed with isatin.

The general mechanism involves the hydrolysis of isatin to an isatinic acid, which then undergoes condensation with a carbonyl compound to form an imine, followed by cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org

| Entry | Isatin Derivative | Carbonyl Compound | Base | Solvent | Yield (%) | Reference |

| 1 | Isatin | Acetophenone | KOH | Ethanol | - | ui.ac.id |

| 2 | 5,7-Dinitroisatin | Ethyl 3-oxo-3-phenylpropanoate | - | - | - | doi.org |

| 3 | Isatin | Various ketones | KOH | Ethanol | Moderate to Good | ijsr.net |

The Friedländer synthesis is another fundamental method for constructing the quinoline ring, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone. organicreactions.orgorganic-chemistry.org This reaction can be catalyzed by either acids or bases. To synthesize this compound, a 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative can be reacted with a ketone bearing the 1-phenyl-1H-pyrazol-4-yl moiety.

Modifications of the Friedländer condensation are common to improve yields and expand the substrate scope. These can include the use of different catalysts and reaction conditions. nih.gov

| Entry | 2-Aminoaryl Ketone/Aldehyde | Methylene Compound | Catalyst/Conditions | Yield (%) | Reference |

| 1 | 2-Aminobenzophenone | Various ketones | t-BuOK, SmI2, Microwave | - | researchgate.net |

| 2 | 2-Aminoaryl ketones | α-Methylene ketones | Nano Fe3O4@SiO2-SO3H | 75-96 | researchgate.net |

| 3 | 2-Aminobenzaldehydes | Ketones | Base | - | nih.gov |

Modern synthetic techniques such as microwave irradiation and sonochemistry have been increasingly applied to the synthesis of quinoline and pyrazole derivatives to enhance reaction rates, improve yields, and promote greener chemical processes. rsc.orgnih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully employed in Friedländer-type reactions to produce quinoline derivatives rapidly and in high yields. acs.orgresearchgate.netacs.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes. For instance, the synthesis of quinolin-2(1H)-one-based pyrazole derivatives has been achieved in 7-10 minutes with yields of 68-86% under microwave conditions. rsc.org

Sonochemical synthesis, which utilizes ultrasound to induce chemical reactions, has also been explored for the preparation of pyrazole and quinoline derivatives. researchgate.net Ultrasound irradiation can promote reactions by creating localized high temperatures and pressures through acoustic cavitation. This method has been shown to improve yields and shorten reaction times in various heterocyclic syntheses.

| Method | Reactants | Conditions | Yield (%) | Time | Reference |

| Microwave | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, 360 W, 120 °C | 68-86 | 7-10 min | rsc.org |

| Microwave | Formyl-quinoline derivatives, Heterocyclic primary amines, 1,3-Diketones | DMF, 250 W, 125-135 °C | 68-86 | 8-20 min | acs.org |

| Ultrasound | Chalcone, Phenyl hydrazine | Amberlyst-15, Ethanol, 30-35 min | 81-89 | 30-35 min | researchgate.net |

Pyrazole Ring Formation and Functionalization Strategies

The synthesis of the 1-phenyl-1H-pyrazole ring is another critical aspect of constructing the target molecule. Various methods are available for the formation of the pyrazole core, with the Hantzsch-type condensation being a prominent example.

While the Hantzsch synthesis is more famously associated with pyridine (B92270) and dihydropyridine (B1217469) synthesis, analogous condensations are fundamental to pyrazole formation. The most common and versatile method for synthesizing pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.comnih.gov For the synthesis of 1-phenyl-1H-pyrazoles, phenylhydrazine (B124118) is the reagent of choice.

The reaction between a β-diketone and phenylhydrazine can potentially lead to two regioisomeric pyrazoles. The regioselectivity is influenced by the nature of the substituents on the dicarbonyl compound and the reaction conditions.

Regioselective N-Arylation of Pyrazole Scaffolds

A critical step in the synthesis of the target compound is the regioselective introduction of the phenyl group onto the pyrazole nitrogen atom. The pyrazole ring has two potentially reactive nitrogen atoms, and controlling the position of N-arylation is crucial for obtaining the desired 1-phenyl-pyrazole isomer.

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a widely employed method for this transformation. These reactions typically involve the coupling of a pyrazole with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a copper catalyst and a base. The choice of ligand for the copper catalyst can significantly influence the reaction's efficiency and mildness of conditions. Diamine ligands, in particular, have been shown to be effective in promoting the N-arylation of various nitrogen-containing heterocycles, including pyrazoles, with aryl iodides and bromides, often achieving good yields. The use of inexpensive, chelating oxime-type ligands with a cuprous oxide catalyst has also been reported to facilitate the N-arylation of pyrazoles under mild conditions with excellent yields and selectivity. Research has demonstrated that (S)-pyrrolidinylmethylimidazole ligands are effective in copper-catalyzed N-arylation of pyrazoles with aryl and heteroaryl halides, tolerating a wide range of functional groups.

In addition to copper-catalyzed methods, transition-metal-free approaches for the regioselective N-arylation of pyrazoles have been developed. One such method utilizes vinyl sulfoxonium ylides and aryl diazonium salts under mild conditions. This approach can selectively produce 1,3,5-trisubstituted or 1,3,4-trisubstituted pyrazoles depending on the substitution pattern of the ylide. Another strategy involves the use of diaryliodonium salts for the site-selective arylation of pyrazolones, allowing for controlled mono-, di-, and triarylation. These methods provide valuable alternatives to traditional metal-catalyzed reactions.

The regioselectivity of N-arylation is influenced by both steric and electronic factors of the pyrazole substrate and the arylating agent. For instance, in substituted pyrazoles, the aryl group is often directed to the less sterically hindered nitrogen atom.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the C-C bond that links the pyrazole and quinoline rings in this compound. These reactions offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Protocols for Aryl-Heteroaryl Linkages

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a boronic acid (or its ester) and a halide or triflate. In the context of synthesizing the target molecule, this could involve the coupling of a 4-haloquinoline derivative with (1-phenyl-1H-pyrazol-4-yl)boronic acid, or conversely, a 4-(boronic acid)-quinoline with a 4-halo-1-phenyl-1H-pyrazole.

The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand, in the presence of a base. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's success and yield. For instance, the use of XPhos Pd G2 precatalyst has been effective in the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. The Suzuki-Miyaura cross-coupling of unprotected nitrogen-rich heterocycles, such as pyrazoles, has also been successfully demonstrated using specific precatalysts under mild conditions.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling involving heteroaryl compounds:

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | Varies | |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 61-95 | |

| XPhos Pd G2 | XPhos | Varies | Varies | Varies | High |

This table represents a general overview of conditions and specific results may vary based on substrates.

Stille Coupling Applications in Quinoline-Pyrazole Conjugation

The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by a palladium complex. This method can also be applied to the synthesis of this compound, for example, by coupling a 4-haloquinoline with a 4-(trialkylstannyl)-1-phenyl-1H-pyrazole or vice-versa.

A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. However, a significant drawback is the toxicity of tin compounds. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps at the palladium center. A variety of palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used.

Sonogashira Coupling followed by Cyclization

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, can be a key step in a cascade reaction to form the pyrazolo[3,4-b]quinoline core structure. This is typically achieved through a palladium-catalyzed reaction with a copper(I) co-catalyst and an amine base.

One synthetic approach involves the Sonogashira coupling of a 2-amino-3-halobenzaldehyde with a terminal alkyne. The resulting 2-amino-3-alkynylbenzaldehyde can then undergo a cyclization reaction with phenylhydrazine to form the 1-phenyl-1H-pyrazolo[3,4-b]quinoline scaffold. Alternatively, a pre-formed pyrazole with a suitable functional group can be coupled with a quinoline precursor followed by cyclization. An efficient method for pyrazole synthesis involves a Pd(II)/Cu(I)-catalyzed Sonogashira coupling followed by cyclization of N-propargyl sulfonylhydrazones.

The following table provides a general overview of conditions used in Sonogashira coupling reactions:

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Ref |

| PdCl₂(PPh₃)₂ | CuI | Et₃N or Et₂NH | THF or DMF | Room Temp to 80°C | |

| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60-80°C |

This table represents typical conditions; specific parameters can vary.

Green Chemistry Principles in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. The principles of green chemistry, such as the use of safer solvents and solvent-free conditions, are being increasingly applied to the synthesis of heterocyclic compounds.

Solvent-Free and Water-Mediated Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds. Microwave irradiation is often employed in these reactions to accelerate reaction rates. The synthesis of pyrazolo[3,4-b]quinolines from β-chlorovinylaldehydes and phenylhydrazine has been achieved under solvent-free conditions using p-toluenesulfonic acid (p-TsOH) as a catalyst with microwave activation. Similarly, the synthesis of substituted 2-pyrazolines has been reported under solvent-free conditions using an imidazolium-based ionic liquid as both a solvent and a catalyst.

Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. The synthesis of pyrazolo[3,4-b]quinolines has been successfully carried out in water through the condensation of 2-chloro-3-formyl-quinolines and phenylhydrazine. This reaction can be performed using conventional heating or microwave irradiation, with products often easily purified by crystallization. The use of baker's yeast as a biocatalyst in water for the synthesis of pyrazolo[3,4-b]quinolines has also been reported, providing an eco-friendly and convenient method.

| Green Chemistry Approach | Reactants | Catalyst/Conditions | Product Class | Yield (%) | Ref |

| Solvent-Free (Microwave) | β-chlorovinylaldehydes, phenylhydrazine | p-TsOH | Pyrazolo[3,4-b]quinolines | High | |

| Solvent-Free (Ionic Liquid) | Chalcones, phenylhydrazine | Imidazolium-based ionic liquid | 2-Pyrazolines | 88 | |

| Water-Mediated (Microwave) | 2-chloro-3-formyl-quinolines, phenylhydrazine | Microwave (1000 W) | Pyrazolo[3,4-b]quinolines | 87-93 | |

| Water-Mediated (Biocatalysis) | Substituted aldehydes, phenylhydrazine | Baker's yeast | Pyrazolo[3,4-b]quinolines | 79-90 |

This table highlights examples of green synthetic approaches for related heterocyclic systems.

Catalyst Recycling and Sustainable Reagents

The synthesis of this compound, often achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, has traditionally faced challenges related to catalyst cost and metal contamination of the final product. To address these issues, significant research has focused on developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused across multiple cycles.

Heterogeneous palladium catalysts, where palladium nanoparticles are immobilized on a solid support, are at the forefront of this effort. Supports such as activated carbon, magnetic nanoparticles (e.g., Pd/Fe₃O₄), and porous organic polymers offer high stability and facile recovery. nih.gov For instance, a palladium catalyst supported on an amide and ether functionalized porous organic polymer (Pd@AEPOP) has demonstrated high efficiency in Suzuki reactions and can be recycled up to nine times without a significant loss of activity. mdpi.com Another approach involves microencapsulated palladium catalysts like Pd EnCat™ 30, which can be recovered by simple filtration and have been shown to be reusable for a minimum of 30 reaction cycles in Suzuki couplings. mdpi.com The primary challenge with these systems is preventing the leaching of metal ions from the support, which can reduce catalytic activity over time. researchgate.net

The principles of green chemistry also guide the selection of reagents and solvents. The use of glycerol, a non-toxic, biodegradable, and renewable resource, has been explored as a green solvent for the synthesis of both quinoline and pyrazole derivatives, often providing yields equivalent to or better than conventional organic solvents. researchgate.net Aqueous media are also highly attractive for Suzuki reactions, further reducing the environmental footprint of the synthesis. mdpi.com Additionally, employing sustainable and inexpensive catalysts, such as lactic acid, and conducting reactions under solvent-free conditions represent further advancements in creating more environmentally benign synthetic protocols. nih.gov

Below is a table summarizing the performance of various recyclable heterogeneous palladium catalysts applicable to the synthesis of pyrazolylquinoline systems via Suzuki cross-coupling.

| Catalyst System | Support Material | Reaction Type | Number of Cycles | Final Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Pd/Fe₃O₄ | Magnetic Nanoparticles | Suzuki Coupling | 5 | >90% | Easy magnetic separation, high stability. nih.gov |

| Pd@AEPOP | Porous Organic Polymer | Suzuki Coupling | 9 | ~95% | High activity, applicable to multiple reaction types. mdpi.com |

| Pd EnCat™ 30 | Polyurea Microcapsules | Suzuki Coupling | 30 | >60% | Excellent reusability, simple filtration recovery. mdpi.com |

| Pd on Polystyrene Resin | Microporous Polystyrene | Suzuki Coupling | 6 | High | No significant leaching, suitable for microwave heating. |

| Pd-di(PM)@AlOOH | Aluminium Oxyhydroxide | Suzuki Coupling | 5 | High | No palladium leaching observed. acs.org |

Optimized Reaction Parameters and Yield Enhancement Strategies

The yield of this compound is highly dependent on the precise control of reaction parameters. The Suzuki-Miyaura cross-coupling reaction, which couples a quinoline halide (e.g., 4-chloroquinoline) with a pyrazole boronic acid (e.g., 1-phenyl-1H-pyrazol-4-ylboronic acid), is a common and effective route. organic-chemistry.org Optimization of this reaction involves a systematic variation of the catalyst, ligand, base, solvent, and temperature.

The choice of palladium precatalyst and its associated ligand is critical. Systems using palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common. rsc.orgreddit.com The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) are often effective for coupling aryl chlorides and triflates, even at room temperature. rsc.orgreddit.com For challenging couplings involving N-heterocycles, specialized precatalysts incorporating ligands like XPhos have been shown to provide excellent yields. organic-chemistry.org

The base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. organic-chemistry.org The solvent system also significantly impacts the reaction efficiency. A mixture of an organic solvent like dioxane, toluene, or dimethylformamide (DMF) with water is often optimal, as it helps to dissolve both the organic and inorganic reagents. mdpi.comorganic-chemistry.org Reaction temperature is another key variable; while some modern catalyst systems operate efficiently at room temperature, many couplings of N-heterocycles require heating (e.g., 60-100 °C) to achieve high conversion in a reasonable timeframe. organic-chemistry.org

The following interactive table details optimized parameters for Suzuki-Miyaura cross-coupling reactions relevant to the synthesis of this compound analogues, highlighting strategies for yield enhancement.

| Reactants (Aryl Halide + Boronic Acid) | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromopyrazole + Phenylboronic Acid | P1 Precatalyst (6-7) | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 organic-chemistry.org |

| 4-Chloroquinoline Analogue + Arylboronic Acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 95 |

| Aryl Chloride + Phenylboronic Acid | Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | 24 | 98 rsc.org |

| Aryl Bromide + 4-Pyridinylboronic Acid | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | MeCN/H₂O | 80 | 2 | 90 |

| 4-Bromo-dinitropyrazole + Arylboronic Acid | XPhos Pd G2 (2) | XPhos | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 91 |

Scalable Synthetic Routes for Industrial and Research Applications

Translating a laboratory synthesis into a scalable route suitable for industrial or large-scale research applications requires a focus on safety, efficiency, cost-effectiveness, and automation. For the synthesis of this compound, continuous flow chemistry has emerged as a powerful technology to meet these demands. Flow reactors offer superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely in situ, making them ideal for scaling up production. organic-chemistry.org

A plausible scalable route can be envisioned in a multi-step flow process:

Continuous Synthesis of Precursors: The quinoline and pyrazole precursors can be synthesized using established flow chemistry methods. For example, quinoline derivatives can be produced efficiently via Doebner-Miller or Skraup reactions adapted for flow reactors. mdpi.com Similarly, 1,3-dipolar cycloadditions or cyclocondensation reactions to form the pyrazole ring can be performed continuously, with some processes achieving throughputs sufficient for large-scale preparation.

Scalable Cross-Coupling: The key C-C bond formation can be achieved by pumping streams of the quinoline halide and the pyrazole boronic acid (or a suitable alternative) through a heated packed-bed reactor. This reactor would contain a heterogeneous palladium catalyst, such as Pd/C or a polymer-supported catalyst. This setup facilitates the reaction while retaining the catalyst within the reactor, allowing for continuous operation over long periods without the need for catalyst filtration in downstream processing. mdpi.com Such systems have been shown to achieve throughputs of several grams per hour. organic-chemistry.org

Integrated Workup and Purification: The output stream from the reactor can be directed into a continuous liquid-liquid extraction unit to remove inorganic salts and unreacted starting materials. This can be followed by an in-line purification step, such as passing the solution through a column of silica (B1680970) gel or a crystallizer, to yield the pure product.

This integrated, continuous approach minimizes manual handling, reduces waste, improves safety, and provides a consistent product quality. The ability to operate for extended periods allows for the production of kilogram quantities, making it a viable strategy for both industrial manufacturing and supplying large amounts of the compound for extensive research programs.

Advanced Structural Elucidation and Conformational Analysis

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical first step in structural elucidation, providing an extremely accurate mass measurement of the parent ion. This allows for the unambiguous determination of the compound's elemental composition and molecular formula.

For 4-(1-Phenyl-1H-pyrazol-4-YL)quinoline, the molecular formula is C₂₂H₁₅N₃. High-resolution techniques, such as those utilizing an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzer, would be employed to confirm this composition nih.govmdpi.comresearchgate.net. The expected data from such an analysis is presented in Table 1. The measured mass must match the theoretical mass within a very low margin of error (typically <5 ppm) to validate the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data This table is based on theoretical calculations for C₂₂H₁₅N₃.

HRMS Data for C₂₂H₁₅N₃| Ion Species | Calculated Exact Mass | Expected Measurement |

|---|---|---|

| [M+H]⁺ | 322.1339 | ~322.1339 |

| [M+Na]⁺ | 344.1158 | ~344.1158 |

| [M-H]⁻ | 320.1190 | ~320.1190 |

Nuclear Magnetic Resonance Spectroscopy for Atom Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atom-by-atom connectivity of a molecule in solution. A combination of one-dimensional and two-dimensional experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space relationships.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments .

¹H NMR : The spectrum is expected to show distinct signals for the protons on the quinoline (B57606), phenyl, and pyrazole (B372694) rings. The aromatic region (typically 7.0-9.0 ppm) would be complex, containing signals for all 15 protons. Protons on the quinoline ring would likely appear at the most downfield shifts due to the electron-withdrawing effect of the quinoline nitrogen ualberta.ca. The two protons on the pyrazole ring would appear as distinct singlets.

¹³C NMR : The spectrum would display 22 distinct signals corresponding to the 22 carbon atoms in the molecule. Signals for carbons in the quinoline ring would be found between approximately 120 and 150 ppm, while the phenyl and pyrazole carbons would also resonate in this aromatic region ualberta.cadergipark.org.tr. Quaternary carbons (those not bonded to a hydrogen) would typically have weaker signals.

¹⁵N NMR : This technique would show three distinct signals for the three nitrogen atoms, providing insight into their electronic environments. However, ¹⁵N NMR is often challenging due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus.

2D NMR experiments are essential for assembling the molecular structure by revealing correlations between different nuclei youtube.com.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the quinoline ring system and the phenyl ring researchgate.netresearchgate.net.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all C-H groups rsc.org.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a key experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. Crucial HMBC correlations would include those between the pyrazole protons and carbons of the quinoline and phenyl rings, confirming the substitution pattern youtube.comrsc.org.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This data is vital for determining the preferred three-dimensional conformation of the molecule in solution, particularly the relative orientation of the phenyl and quinoline rings with respect to the central pyrazole ring researchgate.netrsc.org.

Table 2: Expected Key 2D NMR Correlations This table presents a hypothesis of the crucial correlations for structural confirmation.

Predicted 2D NMR Correlations for this compound| Experiment | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | Quinoline H-5 ↔ H-6 ↔ H-7 ↔ H-8 | Confirms connectivity within the benzo part of the quinoline ring. |

| HSQC | All C-H protons ↔ their attached ¹³C | Assigns ¹³C chemical shifts for all protonated carbons. |

| HMBC | Pyrazole H-5 ↔ Quinoline C-4 | Confirms the connection point between the pyrazole and quinoline rings. |

| HMBC | Phenyl Protons ↔ Pyrazole C-5 | Confirms the connection point between the phenyl and pyrazole rings. |

| NOESY | Phenyl H-2'/6' ↔ Pyrazole H-5 | Provides information on the rotational orientation (dihedral angle) of the phenyl ring relative to the pyrazole ring. |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While NMR provides the structure in solution, single-crystal X-ray diffraction gives the precise three-dimensional arrangement of the molecule in the solid state, including bond lengths, bond angles, and the details of how molecules pack together in a crystal lattice researchgate.netmdpi.com. To date, a crystal structure for this compound has not been reported in the public domain.

The way molecules arrange themselves in a crystal is dictated by intermolecular forces. For this compound, several interactions would be expected to play a role:

π-π Stacking : The extensive aromatic systems of the quinoline, phenyl, and pyrazole rings make π-π stacking interactions highly probable. These interactions, where the flat faces of the aromatic rings stack on top of each other, would be a major stabilizing force in the crystal lattice mdpi.com.

C-H···π Interactions : In this interaction, an aromatic C-H group acts as a weak hydrogen bond donor to the electron-rich face of another aromatic ring. These are also expected to be present, further stabilizing the solid-state structure nih.gov.

A key piece of information from a crystal structure would be the molecule's conformation, specifically the dihedral angles between the planes of the three heterocyclic and aromatic rings scispace.comscielo.brscielo.br. The molecule is not expected to be planar due to steric hindrance between the rings. The crystal structure would reveal the precise torsion angles between the quinoline-pyrazole and pyrazole-phenyl linkages, providing a definitive view of its preferred shape in the solid state scispace.comnih.gov. This solid-state conformation provides a valuable, low-energy reference point for computational studies and understanding receptor binding.

Vibrational Spectroscopy for Functional Group Identification and Bond Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its constituent aromatic rings (quinoline and phenyl) and the pyrazole moiety.

Key expected vibrational modes for this compound would include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹, these bands arise from the stretching vibrations of the C-H bonds on the quinoline, phenyl, and pyrazole rings.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds in the quinoline and pyrazole rings are expected to appear in the 1650-1450 cm⁻¹ region. These bands are often intense and provide significant structural information.

Ring Stretching/Breathing Modes: The collective vibrations of the atoms within the quinoline, phenyl, and pyrazole rings give rise to a series of complex bands in the fingerprint region (below 1500 cm⁻¹).

C-H In-Plane and Out-of-Plane Bending: These vibrations, occurring at lower wavenumbers, are sensitive to the substitution pattern on the aromatic rings and can provide information about the connectivity of the different structural motifs.

Table 1: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Aromatic Ring Stretch | 1625 - 1450 | Strong to Medium |

| C=N Stretch (Quinoline, Pyrazole) | 1650 - 1550 | Strong to Medium |

| C-N Stretch | 1350 - 1200 | Medium |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium to Weak |

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to FTIR spectroscopy, as some vibrations that are weak in FTIR may be strong in Raman, and vice-versa. This is due to the different selection rules governing the two techniques: FTIR requires a change in the dipole moment during a vibration, while Raman requires a change in the polarizability.

For this compound, a non-polar or highly symmetric molecule would generally exhibit strong Raman signals. The aromatic rings, with their delocalized π-electron systems, are expected to produce intense Raman bands.

Key expected Raman shifts for this compound would include:

Ring Breathing Modes: Symmetrical vibrations of the aromatic rings often give rise to very strong and characteristic bands in the Raman spectrum, typically in the 1000-800 cm⁻¹ region.

C=C and C=N Stretching: Similar to FTIR, these vibrations will be present in the Raman spectrum, and their intensities can provide information about the symmetry of the molecule.

The analysis of the Raman spectra of quinoline derivatives, supported by Density Functional Theory (DFT) calculations, has been shown to be a powerful tool for the unambiguous characterization of their main vibrational bands.

Table 2: Expected Characteristic Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Ring Breathing (Quinoline, Phenyl) | 1050 - 950 | Strong |

| C=C Aromatic Ring Stretch | 1625 - 1550 | Strong |

| C=N Stretch (Quinoline, Pyrazole) | 1650 - 1580 | Medium |

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable to chiral analogues)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are exquisitely sensitive to the three-dimensional arrangement of atoms and are therefore indispensable for the determination of enantiomeric purity and absolute configuration of chiral compounds. The following discussion is pertinent to potential chiral analogues of this compound, as the parent compound itself is achiral. The synthesis of chiral pyrazolo-isoquinoline derivatives has been reported, indicating the feasibility of creating chiral analogues in this class of compounds.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (usually expressed as molar ellipticity) versus wavelength. A non-zero CD signal is only observed for chiral molecules at wavelengths where they absorb light.

For a chiral analogue of this compound, the CD spectrum would be dominated by the electronic transitions of the extensive aromatic chromophore. The shape, sign, and intensity of the CD bands (known as Cotton effects) are directly related to the absolute configuration of the stereogenic center(s).

The interpretation of CD spectra is often complex and typically requires comparison with the spectra of known compounds or with theoretical calculations. Quantum mechanical calculations of CD spectra have become a reliable tool for assigning the absolute configuration of chiral molecules.

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of a chiral substance with respect to the wavelength of light. An ORD curve is a plot of the specific rotation versus wavelength. Similar to CD, ORD is a manifestation of the differential interaction of a chiral molecule with circularly polarized light.

The ORD curve of a chiral molecule will show a plain curve (either positive or negative) at wavelengths far from an absorption band. In the region of an absorption band, the ORD curve will exhibit a characteristic S-shaped curve, known as a Cotton effect. The sign of the Cotton effect is related to the absolute configuration of the molecule.

Both CD and ORD are powerful techniques for the stereochemical analysis of chiral molecules. While CD spectra often provide better resolution of individual electronic transitions, ORD can be measured at wavelengths where the molecule does not absorb light. The two techniques are related by the Kronig-Kramers transforms and provide complementary information. For any future synthesized chiral analogues of this compound, a combined CD and ORD analysis would be the gold standard for confirming their enantiomeric purity and assigning their absolute configuration.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of complex organic molecules like 4-(1-Phenyl-1H-pyrazol-4-YL)quinoline. These computational methods provide insights into molecular geometries, electronic properties, and the distribution of electrons, which are fundamental to understanding the compound's behavior.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. For this compound, DFT calculations, particularly using Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-311++G(d,p) basis set, are commonly employed to determine its ground state properties. These calculations yield optimized molecular geometry, including bond lengths and angles, which are crucial for understanding the molecule's stability and conformation.

Table 1: Predicted Ground State Properties of this compound using DFT

| Parameter | Value |

|---|---|

| Total Energy | -1057.3 Hartree |

| Dipole Moment | 3.45 Debye |

Note: The values in this table are illustrative and represent typical outcomes for similar heterocyclic compounds.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy for electronic structure calculations. While computationally more demanding than DFT, these methods are valuable for benchmarking and validating the results obtained from less computationally expensive methods. For a molecule like this compound, ab initio calculations can provide precise electronic energies and wavefunctions, offering a deeper understanding of its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. emerginginvestigators.org

Table 2: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

Note: The values in this table are illustrative and based on typical results for similar aromatic heterocyclic systems.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the quinoline (B57606) and pyrazole (B372694) rings, indicating these are the most probable sites for electrophilic attack. Conversely, regions of positive potential (blue areas) would be expected around the hydrogen atoms, suggesting susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes in Solution

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational dynamics and flexibility of molecules in a solvent environment. For this compound, MD simulations can provide insights into the rotational freedom around the single bond connecting the pyrazole and quinoline rings. These simulations can reveal the preferred conformations of the molecule in solution and the energy barriers between different conformational states, which is crucial for understanding its interactions with biological targets.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Trajectory Analysis of Rotational Barriers and Torsional Angles

The conformational flexibility of this compound is largely dictated by the rotation around the single bonds connecting the phenyl, pyrazole, and quinoline rings. These rotations are associated with specific energy barriers that determine the energetically favorable conformations of the molecule. Trajectory analysis, often performed using quantum mechanics (QM) methods, can elucidate these rotational barriers.

τ1: The dihedral angle between the phenyl and pyrazole rings.

τ2: The dihedral angle between the pyrazole and quinoline rings.

By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. For biaryl systems, which are structurally analogous to the phenyl-pyrazole and pyrazole-quinoline linkages, these rotational barriers are influenced by a combination of steric hindrance and the extent of π-conjugation between the aromatic rings.

In the case of this compound, steric clashes between the ortho-hydrogens of the phenyl and pyrazole rings, as well as between the pyrazole and quinoline moieties, are expected to result in non-planar ground state conformations. The rotational energy profile for τ1 is anticipated to show two energy minima corresponding to twisted conformations, with a significant energy barrier at the planar conformation due to steric repulsion. A similar trend is expected for τ2.

Illustrative Data Table: Calculated Rotational Energy Barriers

| Torsional Angle | Minimum Energy Conformation (°) | Energy Barrier (kcal/mol) |

| Phenyl-Pyrazole (τ1) | ± 40° | 4.5 |

| Pyrazole-Quinoline (τ2) | ± 35° | 5.2 |

| Note: This data is illustrative and based on typical values for similar biaryl heterocyclic systems. |

Solvent Accessibility and Solvation Shell Dynamics

The interaction of this compound with its aqueous environment is crucial for its pharmacokinetic and pharmacodynamic properties. Molecular dynamics (MD) simulations provide a dynamic view of how the molecule interacts with water molecules, revealing details about its solvent accessibility and the structure of its solvation shell.

In an aqueous environment, the hydrophobic phenyl and quinoline rings are expected to have limited solvent accessibility, while the nitrogen atoms of the pyrazole and quinoline rings can act as hydrogen bond acceptors, leading to more structured water molecules in their vicinity. MD simulations can quantify the solvent accessible surface area (SASA) for different parts of the molecule and analyze the radial distribution functions (RDFs) of water molecules around specific atoms. The RDFs can reveal the formation of distinct solvation shells and the strength of the solute-solvent interactions.

Conformational Ensemble Sampling and Free Energy Profiles

Due to its rotational freedom, this compound exists as an ensemble of conformations in solution. Understanding the relative populations of these conformers is essential, as the bioactive conformation that binds to the receptor may not be the lowest energy state. Enhanced sampling techniques in MD simulations, such as metadynamics or umbrella sampling, can be employed to explore the conformational landscape and construct a free energy profile.

The free energy landscape is a multidimensional surface that represents the free energy of the system as a function of specific collective variables, typically the key torsional angles (τ1 and τ2). This profile reveals the most stable conformational states as deep energy wells and the transition pathways between them. By integrating the populations of these states, the conformational free energy can be calculated, providing insight into the entropic cost of adopting a specific bioactive conformation upon ligand binding.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, the target is the mGluR4 receptor, a member of the Class C G-protein coupled receptors (GPCRs). As a positive allosteric modulator, the compound is known to bind to a site within the seven-transmembrane (7TM) domain of the receptor, distinct from the orthosteric glutamate (B1630785) binding site.

Receptor Grid Generation and Active Site Mapping

The initial step in a docking protocol is the preparation of the receptor structure. Since the experimental structure of mGluR4 in complex with a PAM may not be available, homology modeling is often used, typically with the crystal structure of a related GPCR as a template. Once a reliable model of the mGluR4 7TM domain is obtained, a receptor grid is generated. This grid defines the volume of the allosteric binding site and pre-calculates the potential energy of interaction for different atom types.

The allosteric binding pocket in mGluR4 is a hydrophobic cavity located within the transmembrane helices. Mapping this active site involves identifying key amino acid residues that are likely to interact with the ligand. Based on mutagenesis studies and homology to other mGluRs, residues from transmembrane helices TM3, TM5, TM6, and TM7 are anticipated to line this pocket.

Illustrative Data Table: Putative Active Site Residues in mGluR4 Allosteric Pocket

| Helix | Residue |

| TM3 | Trp, Tyr |

| TM5 | Ser, Ala |

| TM6 | Phe, Asn |

| TM7 | Tyr, Leu |

| Note: This is a hypothetical representation of key residues based on general knowledge of mGluR allosteric sites. |

Scoring Functions for Binding Affinity Ranking

After docking, a scoring function is used to estimate the binding affinity of the ligand for the receptor. Scoring functions are mathematical models that approximate the free energy of binding. They typically include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.

Different types of scoring functions exist, including force-field-based, empirical, and knowledge-based functions. The choice of scoring function can influence the ranking of different docking poses and different ligands. The predicted binding affinity, often expressed as a docking score, is used to prioritize compounds for further experimental testing. For a potent modulator like this compound, a favorable docking score would be expected, indicating a strong predicted interaction with the mGluR4 allosteric site.

Ligand-Protein Interaction Profiling (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

A detailed analysis of the best-ranked docking pose reveals the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, a combination of interactions is expected to contribute to its binding affinity and selectivity.

Hydrogen Bonding: The nitrogen atoms in the pyrazole and quinoline rings can act as hydrogen bond acceptors, potentially forming hydrogen bonds with polar residues such as serine, threonine, or asparagine within the binding pocket.

Hydrophobic Interactions: The phenyl and quinoline rings, being largely nonpolar, are likely to engage in extensive hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine in the transmembrane domain.

Pi-Stacking: The aromatic nature of all three rings (phenyl, pyrazole, and quinoline) makes them ideal candidates for π-π stacking interactions with aromatic residues such as tyrosine, tryptophan, and phenylalanine in the active site. These interactions, where the pi-orbitals of the aromatic rings overlap, can significantly contribute to the binding affinity. The quinoline ring, in particular, is a well-known motif for engaging in such interactions. researchgate.netrsc.org

By profiling these interactions, a comprehensive understanding of the molecular basis of this compound's activity as an mGluR4 PAM can be achieved, providing a valuable foundation for future drug discovery efforts.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, developing such models is crucial for predicting the efficacy of new derivatives and understanding the structural features that govern their behavior.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These descriptors can be broadly categorized into physicochemical, electronic, and topological types.

Physicochemical Descriptors: These describe the physical and chemical properties of the molecule. Key descriptors include LogP (lipophilicity), molecular weight (MW), molar refractivity (MR), and polar surface area (PSA). These are crucial for predicting a molecule's pharmacokinetic profile, such as absorption and distribution.

Electronic Descriptors: These relate to the electron distribution within the molecule. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors are vital for understanding how the molecule interacts with biological targets. Quantum mechanical methods, such as Density Functional Theory (DFT), are often employed for their calculation. eurasianjournals.com

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Kier & Hall connectivity indices and the Wiener index. They provide a simplified representation of molecular structure that can be correlated with activity. nih.gov

Table 1: Illustrative Molecular Descriptors for a Set of Hypothetical this compound Derivatives

| Compound ID | LogP | Molecular Weight ( g/mol ) | HOMO Energy (eV) | LUMO Energy (eV) | Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| Parent | 4.5 | 321.39 | -6.2 | -1.5 | 30.1 |

| Derivative 1 | 4.8 | 335.42 | -6.1 | -1.6 | 30.1 |

| Derivative 2 | 3.9 | 351.38 | -6.4 | -1.3 | 45.5 |

| Derivative 3 | 5.1 | 355.84 | -6.0 | -1.7 | 30.1 |

Note: Data are hypothetical and for illustrative purposes.

Once descriptors are calculated for a series of this compound derivatives with known activities or properties, a statistical model is developed to find a mathematical relationship. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the dependent variable (activity/property) to a combination of independent variables (descriptors).

Partial Least Squares (PLS): A technique that is useful when the number of descriptors is large or when they are correlated.

Machine Learning Methods: More advanced techniques like Support Vector Machines (SVM), k-Nearest Neighbors (k-NN), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.govfrontiersin.org

Model validation is a critical step to ensure its robustness and predictive power. This typically involves internal validation (e.g., cross-validation, leave-one-out) and external validation using a separate test set of compounds that were not used in model development. pensoft.net Statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess the model's quality. nih.gov

A validated QSAR/QSPR model serves as a powerful predictive tool. For this compound, such a model can be used to:

Virtual Screening: Predict the activity or property of a large library of virtual, yet-to-be-synthesized derivatives.

Lead Optimization: Guide medicinal chemists in deciding which modifications to the parent structure are most likely to improve the desired property (e.g., increasing potency, improving solubility). For instance, if a QSAR model indicates that lower HOMO energy is correlated with higher activity, modifications that introduce electron-withdrawing groups could be prioritized. pensoft.net

The interpretation of the model provides insights into the structure-activity relationship (SAR), highlighting which molecular features are beneficial or detrimental to the target property. nih.govacs.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a window into the detailed steps of a chemical reaction, allowing for the elucidation of mechanisms that can be difficult to probe experimentally. For the synthesis of this compound, computational methods can map out the entire reaction pathway.

To understand a reaction mechanism, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate.

Transition State Localization: Various algorithms are used to locate the TS structure on the potential energy surface. These methods search for a first-order saddle point—a structure that is a minimum in all vibrational modes except for one, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Once a TS is located, an IRC calculation is performed. This involves following the reaction path downhill from the TS in both the forward and reverse directions. A successful IRC calculation connects the transition state to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction step .

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed.

Energy Barriers (Activation Energy): The energy difference between the reactants and the transition state is the activation energy (ΔE‡). A lower energy barrier indicates a faster reaction rate. Comparing the energy barriers for different proposed pathways can help determine the most likely reaction mechanism.

Reaction Energetics (Reaction Energy): The energy difference between the products and the reactants (ΔErxn) determines whether the reaction is exothermic (energetically favorable) or endothermic.

These calculations are typically performed using high-level quantum mechanical methods like DFT or ab initio methods to ensure accuracy. Plausible mechanisms for the formation of related pyrazolo[3,4-b]quinoline systems often involve steps like condensation, cyclization, and dehydrogenation, each with its own set of transition states and intermediates that can be computationally modeled. mdpi.commdpi.comfrontiersin.org

Table 2: Hypothetical Calculated Energies for a Proposed Synthetic Step of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +22.5 |

| Intermediate | -5.2 |

| Second Transition State | +15.8 |

| Products | -18.7 |

Note: Data are hypothetical and for illustrative purposes.

Investigation of Structure Activity/property Relationships Sar/spr

Systematic Modification of the Quinoline (B57606) Core

Research has demonstrated that the C-7 position of the quinoline ring is particularly amenable to substitution, offering a strategic site for introducing modifications to enhance the compound's properties. The introduction of hydrophilic substituents at this position has been shown to be well-tolerated and can lead to analogs with good in vitro potency and efficacy as mGluR4 PAMs. nih.gov Furthermore, such modifications have been linked to improved microsomal turnover, a key parameter in drug metabolism and pharmacokinetic profiles. nih.gov

While specific data on substitutions at other positions (C2, C3, C5, C6, and C8) of the quinoline ring for this particular scaffold are limited in the available literature, the focus on the C-7 position suggests its critical role in modulating the compound's interaction with its biological target and its metabolic stability. The optimization of in vitro potency for this series of compounds appeared to reach a plateau at an EC50 of approximately 200 nM. nih.gov

| Compound | Substituent at C-7 | mGluR4 PAM Potency (EC50) | Comment |

|---|---|---|---|

| Parent Compound | -H | ~200 nM | Good ligand efficiency, but suboptimal lipophilicity. nih.gov |

| Analog A | Hydrophilic Group 1 | Potency Maintained/Improved | Improved microsomal turnover. nih.gov |

| Analog B | Hydrophilic Group 2 | Potency Maintained/Improved | Improved microsomal turnover. nih.gov |

Variation of the Pyrazole (B372694) Moiety and its Regiochemistry

The central pyrazole ring serves as a crucial linker between the quinoline and phenyl moieties. SAR studies have indicated that this ring is tolerant to the introduction of small alkyl groups. Specifically, the addition of one or two methyl groups on the pyrazole ring is well-accommodated, suggesting that these positions are not sterically hindered within the binding pocket and can be modified to fine-tune the compound's properties. nih.gov

| Compound | Substitution on Pyrazole Ring | mGluR4 PAM Potency (EC50) | Comment |

|---|---|---|---|

| Parent Compound | Unsubstituted | ~200 nM | Reference compound. nih.gov |

| Analog C | One Methyl Group | Activity Tolerated | Demonstrates tolerance for small alkyl groups. nih.gov |

| Analog D | Two Methyl Groups | Activity Tolerated | Further supports tolerance for alkyl substitution. nih.gov |

The regiochemistry of the pyrazole ring, specifically the point of attachment to the quinoline and the position of the second nitrogen atom (N2), is critical for establishing the correct geometry for effective binding. The parent compound features a 1,4-disubstituted pyrazole. While direct comparisons with the corresponding 1,5-disubstituted (N2) isomers for this specific scaffold are not available in the reviewed literature, the consistent synthesis and study of the 1,4-isomer suggest its necessity for the observed biological activity.

Role of the Phenyl Substituent on the Pyrazole Nitrogen

The phenyl group attached to the pyrazole nitrogen plays a significant role in the molecule's interaction with the mGluR4 receptor. This aromatic ring likely engages in hydrophobic and/or pi-stacking interactions within the allosteric binding site. While the available research on 4-(1-Phenyl-1H-pyrazol-4-YL)quinoline does not provide a detailed SAR study of this specific phenyl group, the broader field of mGluR4 PAMs indicates that substitutions on such aryl moieties can have a profound impact on potency and selectivity. Future studies exploring various substituents on this phenyl ring could further elucidate its role and potentially lead to the development of more potent and selective modulators.

Electronic and Steric Effects of Phenyl Substituents (Ortho, Meta, Para)

The substitution pattern on the N1-phenyl ring of the pyrazole moiety is a critical determinant of the compound's potency and properties. Both electronic and steric factors contribute significantly to the interaction with the target receptor. While extensive SAR data on the N1-phenyl ring of this specific scaffold is limited in publicly available literature, general principles derived from analogous series of mGluR PAMs and other kinase inhibitors suggest a defined pocket accommodates this ring.

Electronic Effects: The electronic nature of substituents can influence the electron density of the pyrazole ring system and affect key intermolecular interactions, such as hydrogen bonds or π-stacking. In related heterocyclic scaffolds, the introduction of electron-withdrawing groups (e.g., halogens, trifluoromethyl) can sometimes enhance activity or improve metabolic stability by altering the molecule's electrostatic potential and susceptibility to oxidative metabolism. Conversely, electron-donating groups (e.g., methoxy, methyl) can also be favorable, potentially enhancing π-π or cation-π interactions.

Steric Effects: The size and position of substituents on the phenyl ring dictate the steric fit within the receptor's binding pocket. Ortho-substitutions are generally poorly tolerated in related series, as they can force the phenyl ring out of a favorable, coplanar orientation with the pyrazole ring, disrupting optimal binding. Meta- and para-positions are typically more amenable to substitution, offering vectors for optimization of potency, selectivity, and pharmacokinetic properties.

The following interactive table illustrates the hypothetical impact of various substituents on the phenyl ring, based on established principles in medicinal chemistry, as specific data for this series is not publicly detailed.

| Substitution Position | Substituent (R) | Electronic Effect | Steric Bulk | Predicted Impact on Activity |

|---|---|---|---|---|

| para | -H (Parent) | Neutral | Minimal | Baseline Activity (EC50 ≈ 200 nM) |

| para | -Cl | Withdrawing | Small | Potentially maintained or slightly increased potency; may improve metabolic stability. |

| para | -OCH₃ | Donating | Medium | Potentially maintained activity, could form additional hydrogen bonds if a donor is nearby. |

| meta | -CH₃ | Donating | Small | Likely tolerated; could explore hydrophobic pocket interactions. |

| ortho | -CH₃ | Donating | Small | Likely to decrease activity due to steric clash, forcing non-planar conformation. |

Impact of Phenyl Ring on Conformational Flexibility and Rotational Dynamics

Computational studies on related bi-aryl systems show that there is a significant, though not insurmountable, energy barrier to rotation. google.com The preferred conformation is often a non-planar arrangement, which minimizes steric hindrance between the hydrogen atoms at the ortho-positions of the phenyl ring and the pyrazole ring. However, binding to a receptor may favor a more planar conformation to maximize favorable interactions, such as π-stacking. The energy cost of adopting this less-favored conformation can impact binding affinity. Large ortho-substituents would dramatically increase the rotational barrier, effectively locking the molecule in a conformation that is likely incompatible with the binding site. rsc.org

Linker Length and Connectivity Effects (if applicable to analogues)

For the this compound scaffold, the core structure is defined by a direct carbon-carbon bond between the C4 position of the pyrazole and the C4 position of the quinoline. The available literature on the direct analogues of this compound does not explore variations in linker length or connectivity. The rigidity of this direct bi-aryl linkage is a defining feature of the chemotype.

In drug design, introducing flexible linkers (e.g., methylene, ether) or rigid spacers between aromatic moieties is a common strategy to optimize the spatial orientation of key pharmacophoric features. However, for this particular series, the research has focused on decorating the existing rigid scaffold rather than re-engineering its core connectivity. This suggests that the compact, planar nature of the directly linked system is crucial for its activity at the mGlu4 receptor.

Pharmacophore Modeling and Ligand Efficiency Metrics for Optimizing Compound Design

Pharmacophore modeling helps to distill the key chemical features required for biological activity. For the this compound series, a putative pharmacophore model for mGlu4 PAM activity can be constructed. This model would likely include:

A Hydrogen Bond Acceptor: The quinoline nitrogen is a key feature, likely interacting with a hydrogen bond donor residue in the allosteric pocket of the mGlu4 receptor.

Two Aromatic/Hydrophobic Regions: The quinoline ring system and the N1-phenyl ring serve as two distinct hydrophobic regions that likely occupy corresponding sub-pockets in the receptor, engaging in van der Waals and π-stacking interactions.

A Central Aromatic Heterocycle: The pyrazole ring acts as a rigid scaffold, correctly positioning the quinoline and phenyl moieties.

Ligand efficiency (LE) is a crucial metric used to optimize fragments and leads by relating potency to the size of the molecule (measured by heavy atom count). The parent compound was noted for its excellent LE of 0.43, indicating that it achieves its potency with a relatively low number of non-hydrogen atoms. nih.gov This high efficiency suggests that the scaffold is highly optimized for its binding site and provides a strong foundation for further analogue design. The goal during optimization would be to increase potency without a disproportionate increase in molecular size, thus maintaining or improving the LE.

Analysis of Intermolecular Interactions Driving Specificity and Potency

The binding of this compound to the allosteric site of the mGlu4 receptor is driven by a combination of specific intermolecular interactions. While a co-crystal structure is not available, docking studies of this and related compounds into homology models of mGlu4 and crystal structures of other targets provide strong indications of the binding mode.

The primary interactions hypothesized to drive potency and specificity are:

Hydrogen Bonding: The nitrogen atom of the quinoline ring is the most likely hydrogen bond acceptor. In related kinase inhibitor scaffolds, this interaction with a hinge region residue is often essential for anchoring the molecule. eco-vector.com A similar interaction with a key polar residue (e.g., serine, threonine, or asparagine) in the mGlu4 allosteric site is expected.

π-π Stacking and Hydrophobic Interactions: The planar, aromatic surfaces of the quinoline, pyrazole, and phenyl rings are critical for engaging with aromatic and hydrophobic residues within the binding site. Docking studies of similar molecules show these rings fitting into well-defined "hotspot" pockets lined with residues like tryptophan, phenylalanine, and valine. The specificity of the compound for mGlu4 over other receptors is likely dictated by the precise shape and electronic complementarity of these pockets.

The plateau in potency observed during optimization suggests that while the scaffold makes several highly favorable interactions, further gains are limited, possibly due to an inability to engage additional affinity-enhancing pockets without incurring a significant entropic or conformational penalty. nih.gov

Mechanistic Insights into Molecular Interactions and Proposed Modalities of Action

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

Comprehensive screening of 4-(1-Phenyl-1H-pyrazol-4-YL)quinoline has been conducted to determine its inhibitory activity against a variety of enzymes.

Specific Enzyme Target Identification and Validation (e.g., kinases, proteases, hydrolases)

Initial investigations into the pharmacological profile of this compound involved screening against a panel of enzymes to assess its selectivity. The findings from these studies indicate that the compound is selective for its primary target, the metabotropic glutamate (B1630785) receptor 4 (mGlu4), over a range of other proteins, including various enzymes. nih.gov However, the specific enzymes included in these screening panels and the validation of any potential off-target enzyme interactions are not extensively detailed in the available scientific literature.

Determination of IC50 and Ki Values

While the selectivity of this compound has been established, specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values from in vitro enzyme inhibition assays are not publicly available. The primary characterization of this compound has been centered on its allosteric modulation of a receptor target rather than direct enzyme inhibition.

Reversible vs. Irreversible Inhibition Mechanisms

Due to the lack of identified specific enzyme targets and detailed kinetic analyses, the nature of any potential enzyme inhibition by this compound, whether reversible or irreversible, has not been determined.

Receptor Binding Assays and Ligand Displacement Studies

The principal mechanism of action for this compound, as identified through receptor binding and functional assays, is its role as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). nih.gov

Radioligand Binding and Fluorescence Polarization Assays

The characterization of this compound as an mGlu4 PAM was established through screening of a compound library. nih.gov While the initial discovery would have involved binding assays, specific details on the use of radioligand binding or fluorescence polarization assays to characterize its direct interaction with the mGlu4 receptor are not extensively described in the primary literature. As a PAM, it would not directly compete with orthosteric radioligands but would modulate their binding, a phenomenon typically investigated in specialized binding assays.

Competition Binding Curves and Receptor Occupancy

As a positive allosteric modulator, this compound does not compete directly with the endogenous ligand, glutamate, for its binding site. Instead, it binds to a distinct, allosteric site on the mGlu4 receptor. This binding enhances the receptor's response to glutamate. The potency of its allosteric modulation has been quantified through functional assays, which measure the potentiation of the glutamate response.

The following table summarizes the reported in vitro potency of this compound from a functional assay.

| Compound | Target | Assay Type | EC50 |

| This compound | mGlu4 Receptor | Positive Allosteric Modulation (Functional Assay) | ~200 nM nih.gov |

This EC50 value represents the concentration of the compound required to produce 50% of its maximal potentiation of the glutamate response, indicating its significant in vitro activity as an mGlu4 PAM. nih.gov Despite its efficacy, further optimization of this chemical series was noted to have reached a plateau in potency around this value. nih.gov

Investigation of Protein-Ligand Interactions via Biophysical Techniques

Detailed biophysical studies quantifying the direct interaction between this compound and its putative targets, such as the metabotropic glutamate receptor 4 (mGlu4), are not extensively reported in the public domain. While the compound has been identified as a positive allosteric modulator of the mGlu4 receptor, specific quantitative data from techniques like SPR, ITC, or NMR titration are not available in the reviewed literature. nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics (k_on, k_off, K_D)

No studies presenting Surface Plasmon Resonance (SPR) data for this compound were identified. SPR is a powerful technique for measuring the real-time kinetics of molecular interactions, which would provide valuable information on the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D) for the binding of this compound to its protein target. nih.gov However, such specific kinetic parameters for this compound have not been published.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters (ΔH, ΔS, ΔG)

There is no available Isothermal Titration Calorimetry (ITC) data for this compound. ITC is the gold standard for determining the thermodynamic profile of a binding interaction, directly measuring the enthalpy change (ΔH) upon binding. nih.gov From this, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated, offering a complete thermodynamic signature of the interaction. nih.gov This information is currently not available for this specific compound.

Nuclear Magnetic Resonance (NMR) Titration for Binding Epitope Mapping

Nuclear Magnetic Resonance (NMR) titration studies, which are used to map the specific binding site or "epitope" of a ligand on its target protein by observing chemical shift perturbations, have not been reported for this compound. Such experiments would be instrumental in understanding the precise molecular interactions at the allosteric binding site of the mGlu4 receptor, but this research has not been made publicly available.

Cellular Pathway Modulation Studies In Vitro

While this compound is known to act as a positive allosteric modulator, detailed downstream cellular pathway modulation studies are not described in the available literature. nih.gov Information regarding its specific effects on gene and protein expression is absent.

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq)

No research articles detailing the effects of this compound on gene expression were found. Techniques such as Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) or RNA sequencing (RNA-seq) would elucidate which specific genes are up- or down-regulated following cellular treatment with the compound, providing insight into the broader cellular pathways it may influence. This information is not currently documented.

Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Mass Spectrometry)

Specific data from Western Blot or Mass Spectrometry analyses to determine the impact of this compound on protein expression levels or post-translational modifications are not available. These methods would be critical in confirming whether the compound's activity leads to changes in the quantity of key pathway proteins or alters their modification status (e.g., phosphorylation), but such studies have not been published.

Reporter Gene Assays for Pathway Activation/Inhibition

The primary mechanism of action identified for this compound is its role as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). This activity was initially discovered through the screening of chemical libraries, a process that heavily relies on high-throughput cellular assays, including reporter gene assays, to identify compounds that modulate the activity of a specific biological target.

Reporter gene assays are fundamental tools for studying receptor signaling pathways. In the context of G-protein coupled receptors (GPCRs) like mGluR4, these assays typically involve genetically modifying a host cell line to express the receptor of interest. The cells are also engineered to contain a reporter gene, such as luciferase or β-lactamase, linked to a specific response element in its promoter region. The activation of the receptor by a ligand triggers a downstream signaling cascade that ultimately leads to the expression of the reporter gene, which produces a measurable signal (e.g., light or a color change).

For mGluR4, which is a Gi/o-coupled receptor, its activation leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reporter gene assays can be designed to detect this change. A common approach involves using a cAMP-responsive element (CRE) to drive the expression of a reporter gene. In such a system, a decrease in cAMP levels following mGluR4 activation would lead to a reduction in the reporter signal.

As a positive allosteric modulator, this compound does not activate the mGluR4 receptor on its own but enhances the response of the receptor to its endogenous ligand, glutamate. In a reporter gene assay, this would be observed as a potentiation of the glutamate-induced signal. For instance, in the presence of a fixed, sub-maximal concentration of glutamate, increasing concentrations of the PAM would lead to a dose-dependent increase in the reporter gene signal, reflecting the enhanced activation of the mGluR4 pathway. The efficacy of such a compound is often expressed as the fold-shift in the EC50 value of glutamate, which is a measure of the concentration of glutamate required to produce half of its maximal effect.